molecular formula C15H12O4 B1270868 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-76-2

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid

Cat. No.: B1270868
CAS No.: 669713-76-2
M. Wt: 256.25 g/mol
InChI Key: CEJOBMZMIWKZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid is an organic compound with the molecular formula C15H12O4. It is characterized by a biphenyl structure with a dioxole ring and an acetic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a suitable diol and a dihalide.

    Acetic Acid Functionalization:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Biphenylacetic acid: Similar structure but lacks the dioxole ring.

    1,3-Benzodioxole derivatives: Compounds with the dioxole ring but different substituents on the aromatic rings.

Uniqueness: 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid is unique due to the presence of both the biphenyl core and the dioxole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOBMZMIWKZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373481
Record name [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-76-2
Record name [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.